molecular formula C15H24 B108700 (-)-beta-Copaene CAS No. 317819-78-6

(-)-beta-Copaene

Cat. No.: B108700
CAS No.: 317819-78-6
M. Wt: 204.35 g/mol
InChI Key: UPVZPMJSRSWJHQ-BTFPBAQTSA-N
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Description

(-)-beta-Copaene is a naturally occurring sesquiterpene hydrocarbon found in various essential oils, particularly in the oils of copaiba balsam, black pepper, and other plants. It is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries. The compound has also attracted attention due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-beta-Copaene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The cyclization process typically involves the use of acid catalysts under controlled temperature and pressure conditions to facilitate the formation of the desired sesquiterpene structure.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as essential oils. The extraction process may include steam distillation, solvent extraction, and chromatographic techniques to isolate and purify the compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored to produce this compound in a more sustainable and cost-effective manner.

Chemical Reactions Analysis

Types of Reactions: (-)-beta-Copaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxygenated derivatives, such as alcohols, ketones, and epoxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Hydrogenation using catalysts like palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions can introduce functional groups into the this compound molecule. Halogenation using halogens like chlorine or bromine is an example.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogens (Cl2, Br2)

Major Products Formed:

    Oxidation: Formation of alcohols, ketones, and epoxides

    Reduction: Formation of more saturated hydrocarbons

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry: (-)-beta-Copaene is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis and the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and antioxidant properties. It is used in assays to evaluate its effects on different biological systems and to identify potential therapeutic applications.

Medicine: The compound’s potential medicinal properties are being explored for the development of new drugs. Research has shown that this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for anticancer drug development.

Industry: In the fragrance and flavor industries, this compound is used as a key ingredient in perfumes, colognes, and flavoring agents due to its pleasant woody and spicy aroma. It is also used in the formulation of various cosmetic and personal care products.

Mechanism of Action

The mechanism of action of (-)-beta-Copaene involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. For example, this compound may inhibit the activity of pro-inflammatory enzymes and reduce the production of reactive oxygen species, thereby exerting anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

    alpha-Copaene: Another sesquiterpene with a similar structure but different stereochemistry.

    beta-Caryophyllene: A sesquiterpene with a similar woody aroma and biological activities.

    alpha-Humulene: A sesquiterpene with anti-inflammatory and anticancer properties.

Uniqueness: (-)-beta-Copaene is unique due to its specific stereochemistry, which influences its aroma and biological activities. Its distinct woody and spicy scent sets it apart from other sesquiterpenes, making it a valuable component in the fragrance industry. Additionally, its potential therapeutic properties, such as anticancer and anti-inflammatory effects, highlight its significance in scientific research and drug development.

Properties

IUPAC Name

(1R,2S,6S,7S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12-,13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVZPMJSRSWJHQ-BTFPBAQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3C1C2C(=C)CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]2([C@@H]3[C@H]1[C@H]2C(=C)CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037116
Record name rel-(1R,2S,6S,7S,8S)-1-Methyl-3-methylene-8-(1-methylethyl)tricyclo[4.4.0.02,7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317819-78-6, 18252-44-3
Record name beta-Copaene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317819786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(1R,2S,6S,7S,8S)-1-Methyl-3-methylene-8-(1-methylethyl)tricyclo[4.4.0.02,7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-COPAENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX76373XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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